molecular formula C9H12ClF3N2 B1482988 5-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2092239-75-1

5-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole

カタログ番号: B1482988
CAS番号: 2092239-75-1
分子量: 240.65 g/mol
InChIキー: MPQKSLYQWWDMPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole (CAS 2092239-75-1) is a high-purity pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a chloromethyl group at the 5-position and a trifluoromethyl group at the 3-position of the pyrazole ring, which is N-alkylated with an isobutyl chain. With a molecular formula of C9H12ClF3N2 and a molecular weight of 240.65, it is supplied with a purity of 98% and requires storage at 2-8°C . The pyrazole ring is a privileged scaffold in pharmaceutical research, known for its diverse biological activities . Specifically, the 3-trifluoromethylpyrazole core is a moiety of great medicinal significance, found in several established drugs and bioactive molecules, including the anti-inflammatory agents celecoxib and mavacoxib . This structural motif is indispensable in the development of new therapeutic agents, particularly in the fields of oncology and inflammation . The presence of the reactive chloromethyl group makes this compound a versatile building block or intermediate for further synthetic modification, enabling the creation of more complex molecules for biological evaluation, such as in the development of novel anticancer agents . Researchers can leverage this compound to explore structure-activity relationships and develop new potential inhibitors targeting various disease pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

5-(chloromethyl)-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3N2/c1-6(2)5-15-7(4-10)3-8(14-15)9(11,12)13/h3,6H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQKSLYQWWDMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-(Chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for various therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

The molecular formula for 5-(Chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole is C8H10ClF3N2C_8H_10ClF_3N_2, with a molecular weight of approximately 236.63 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for further pharmacological studies.

Research indicates that pyrazole derivatives can modulate key biological pathways. For instance, compounds similar to 5-(Chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole have been shown to act as activators of pyruvate kinase M2 (PKM2), an enzyme involved in cancer metabolism. By promoting PKM2 activity, these compounds may inhibit the Warburg effect, which is a hallmark of cancer cell metabolism .

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For example, one study optimized a series of small molecules based on the pyrazole structure that effectively activated PKM2, leading to reduced proliferation in cancer cells . The modulation of metabolic pathways by these compounds suggests their potential as novel anticancer agents.

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. Compounds such as celecoxib, which contain a pyrazole ring, are widely used as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of pro-inflammatory prostaglandins .

Case Studies

  • PKM2 Activation Study : A study published in 2014 explored the effects of various pyrazole derivatives on PKM2 activation. It was found that specific modifications to the pyrazole structure could significantly enhance PKM2 activity, leading to promising results in reducing tumor growth in vitro .
  • Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of several pyrazole derivatives in animal models. Results indicated that these compounds effectively reduced inflammation markers and pain responses comparable to established NSAIDs .

Data Table: Summary of Biological Activities

Compound NameActivity TypeMechanismReference
5-(Chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazoleAnticancerPKM2 activation
CelecoxibAnti-inflammatoryCOX-1/COX-2 inhibition
Various PyrazolesAnticancerMetabolic pathway modulation

類似化合物との比較

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and its analogues:

Compound Name Position 1 Substituent Position 3 Substituent Position 5 Substituent Key Features
Target Compound Isobutyl Trifluoromethyl Chloromethyl Bulky isobutyl enhances lipophilicity; chloromethyl allows derivatization
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole 4-Methoxyphenyl Trifluoromethyl 4-Chlorophenyl Aromatic groups may improve π-π stacking in drug-receptor interactions
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Methyl Trifluoromethyl Chloromethyl + difluoromethoxy Difluoromethoxy increases electronegativity and potential bioactivity
5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Methyl Trifluoromethyl Chloromethyl Smaller methyl group reduces steric hindrance compared to isobutyl
5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f) H Trifluoromethyl Hydrazinylidene ethyl + 4-fluorophenyl Hydrazine-derived moiety enables conjugation with biomolecules

Key Observations :

  • Chloromethyl at position 5 is a common feature in analogues like and , enabling cross-coupling reactions for further modifications.
  • Difluoromethoxy in introduces additional electronegativity, which may enhance binding to targets like enzymes or receptors.

Comparison :

  • The target compound’s isobutyl group may require optimized coupling conditions (e.g., elevated temperatures or specialized catalysts) compared to smaller substituents like methyl .

Key Findings :

  • The trifluoromethyl group universally enhances metabolic stability across all compounds .
  • Isobutyl vs. Methyl : The bulkier isobutyl group in the target compound may reduce off-target interactions in drug design compared to smaller substituents .

準備方法

General Synthetic Strategy

The synthesis of 5-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole typically involves:

  • Construction of the pyrazole ring with trifluoromethyl substitution at position 3.
  • Introduction of the isobutyl group at the nitrogen atom (N-1).
  • Selective chloromethylation at position 5 of the pyrazole ring.

The key challenges include regioselective substitution on the pyrazole ring and maintaining the integrity of sensitive functional groups during chloromethylation.

Preparation of 3-(Trifluoromethyl)pyrazole Core

Patented methods for preparing 1-substituted-3-(trifluoromethyl)-1H-pyrazoles provide useful insights. For example, WO2017084995A1 discloses a method for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which is structurally related and can serve as an intermediate in further functionalization steps.

Key features of this method:

  • Starting from ethyl trifluoroacetoacetate and methyl hydrazine in aqueous medium or ethanol.
  • Reaction temperatures between 50 to 140 °C.
  • Use of acids such as acetic acid to assist cyclization.
  • High selectivity for the desired isomer with yields around 86.5%.
  • The product crystallizes as large platelets facilitating purification.

This approach can be adapted for the isobutyl substitution by replacing methyl hydrazine with isobutyl hydrazine or by N-alkylation post-pyrazole formation.

N-1 Isobutyl Substitution

The N-1 position substitution with an isobutyl group can be achieved by:

  • Direct alkylation of the pyrazole nitrogen using isobutyl halides under basic conditions.
  • Alternatively, employing isobutyl hydrazine as a starting reagent in the cyclization step to incorporate the isobutyl group during ring formation.

The latter method tends to provide better regioselectivity and avoids side reactions associated with post-ring alkylation.

Introduction of the Chloromethyl Group at Position 5

Chloromethylation at the 5-position of the pyrazole ring is a critical step and can be performed via:

  • Electrophilic substitution using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid mixtures.
  • Radical chloromethylation under controlled conditions to avoid over-chlorination or ring degradation.

The choice of chloromethylation method depends on the stability of the pyrazole core and other substituents. The reaction is typically carried out in solvents like dichloromethane or acetonitrile at low temperatures to improve selectivity.

Summary of a Representative Synthetic Route

Step Reaction Reagents & Conditions Notes
1 Pyrazole ring formation Ethyl trifluoroacetoacetate + isobutyl hydrazine, aqueous/ethanol medium, 50-140 °C, acetic acid catalyst High yield, regioselective formation of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
2 Conversion of 5-hydroxy to chloromethyl Chloromethylation with chloromethyl methyl ether or formaldehyde/HCl, low temperature, inert solvent Selective substitution at position 5, careful control to avoid side reactions
3 Purification Crystallization, filtration, washing Platelet-like crystals facilitate purification

Research Findings and Optimization

  • Selectivity and Yield: The cyclization step using hydrazine derivatives and trifluoromethyl ketoesters shows high selectivity for the desired pyrazole isomer, with yields exceeding 85% in optimized conditions.

  • Crystallization Behavior: Larger platelet-like crystals obtained in aqueous or ethanol media improve filtration and washing compared to needle-like crystals from other methods, enhancing process efficiency.

  • Reaction Medium: Use of aqueous or ethanol solvents without additional organic solvents reduces cost and environmental impact while maintaining reaction efficiency.

  • Temperature Control: Maintaining reaction temperatures between 50 and 140 °C during cyclization and lower temperatures during chloromethylation improves selectivity and minimizes by-products.

Data Table: Reaction Parameters and Outcomes

Parameter Range/Value Effect on Outcome
Cyclization Temperature 50–140 °C Higher temperature favors completion but may reduce selectivity if too high
Solvent Water or Ethanol Promotes crystal formation and reduces impurities
Acid Catalyst Acetic acid (stoichiometric or less) Enhances cyclization rate and selectivity
Hydrazine Derivative Isobutyl hydrazine Incorporates isobutyl group at N-1 position
Chloromethylation Agent Chloromethyl methyl ether or formaldehyde/HCl Enables selective 5-position chloromethylation
Reaction Time 1–5 hours (cyclization), variable (chloromethylation) Longer times improve yield but risk side reactions

Q & A

Q. What are the recommended synthetic routes for 5-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole?

A two-step approach is commonly employed for analogous pyrazole derivatives:

Halogenation and Trifluoromethylation : React a bromo-chloropyrazole precursor with trifluoromethylating agents (e.g., CF₃Cl) under controlled conditions to introduce the trifluoromethyl group .

Alkylation : Introduce the isobutyl group via nucleophilic substitution using isobutyl halides or alcohols in the presence of a base (e.g., K₂CO₃) .
Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate).

Q. How can structural characterization of this compound be performed?

Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • 1^1H NMR to confirm substituent positions (e.g., isobutyl CH₂ groups at δ ~2.5–3.0 ppm) .
    • 19^{19}F NMR for trifluoromethyl signals (δ ~-60 to -65 ppm) .
  • X-ray Crystallography : Resolve tautomeric or regioisomeric ambiguities, as seen in pyrazole derivatives with coexisting tautomers .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .

Q. Table 1: Key Spectral Data for Analogous Compounds

PropertyExample Values from EvidenceReference
Molecular FormulaC₁₇H₁₂ClF₃N₂O (similar structure)
1^1H NMR (δ, ppm)Isobutyl CH₂: 2.5–3.0
19^{19}F NMR (δ, ppm)CF₃: -62.5

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent Variation : Replace the chloromethyl or isobutyl group with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the trifluoromethyl group with -CF₂CF₃ or -SF₅ to enhance metabolic stability .
  • In Vitro Assays : Test COX-2 inhibition (IC₅₀) or anticonvulsant activity using enzyme-linked assays or animal models .

Q. Table 2: Example SAR Data from COX Inhibitors

Substituent (R)COX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity (COX-2/COX-1)Reference
-OCH₃ (EDG)>503.4>14.7
-CF₃ (EWG)28.30.04707.5

Q. How can molecular docking resolve contradictions in biological data?

  • Active Site Mapping : Dock the compound into COX-2 (PDB: 1CX2) to identify interactions with residues like Arg120, Tyr355, and Ser530 .
  • Tautomer Analysis : Compare binding affinities of tautomeric forms (e.g., 3- vs. 5-substituted pyrazoles) to explain variable activity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

Q. How to address discrepancies in spectroscopic or crystallographic data?

  • Tautomer Identification : Use X-ray crystallography to confirm coexistence of tautomers (e.g., 3- and 5-substituted pyrazoles in the same crystal lattice) .
  • Dynamic NMR : Resolve fluxional behavior in solution by variable-temperature 1^1H NMR .
  • DFT Calculations : Compare experimental and computed 13^{13}C NMR shifts to assign regioisomers .

Methodological Notes

  • Synthesis Optimization : Adjust reaction temperatures (e.g., 0–25°C for trifluoromethylation) to minimize side reactions .
  • Analytical Cross-Validation : Correlate HPLC retention times with NMR/MS data for purity assessment .
  • Biological Testing : Use celecoxib (SC-58635) as a positive control in COX inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。